

# Application Notes and Protocols for the UV Spectrophotometric Analysis of Cefuroxime Axetil

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## Compound of Interest

Compound Name: *cefuroxime axetil*

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This document provides detailed application notes and standardized protocols for the quantitative analysis of **Cefuroxime Axetil** in bulk and pharmaceutical dosage forms using Ultraviolet (UV) Spectrophotometry. This analytical technique is widely recognized for its simplicity, speed, and cost-effectiveness, making it an ideal method for routine quality control.

**Cefuroxime Axetil** is a second-generation cephalosporin antibiotic, an ester prodrug of cefuroxime, which is administered orally.<sup>[1][2]</sup> Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the efficacy and safety of the final drug product. UV-Visible spectrophotometry provides a reliable and straightforward method for this purpose, based on the principle of measuring the absorbance of a **Cefuroxime Axetil** solution at its specific wavelength of maximum absorption ( $\lambda_{max}$ ).

## Quantitative Data Summary

The following tables summarize the key validation parameters for the UV spectrophotometric analysis of **Cefuroxime Axetil**, compiled from various studies. These parameters are essential for method development and validation in a laboratory setting.

Table 1: UV Spectrophotometric Method Parameters for **Cefuroxime Axetil** Analysis

Solvent	Wavelength of				Reference
	Maximum Absorbance (λ <sub>max</sub> ) (nm)	Linearity Range (µg/mL)	Correlation Coefficient (R <sup>2</sup> )		
0.1N Hydrochloric Acid (HCl)	281	0.4 - 2	0.998	[3]	
0.1N Hydrochloric Acid (HCl)	281	2 - 30	Not Specified	[1]	
0.07N Hydrochloric Acid (HCl)	~278	Not Specified	Not Specified	[4]	
Methanol	278	0.80 - 3.60	0.995	[5][6]	
Methanol	277	1.0 - 35.0	Not Specified	[7]	
Ethanol and Water	269.7	9 - 50	Not Specified	[8]	

Table 2: Summary of Validation Parameters for **Cefuroxime Axetil** UV Spectrophotometric Methods

Parameter	Reported Values/Ranges	Reference
Accuracy (% Recovery)	98.54% - 99.98%	[3][9]
99.85% - 100.05%	[6]	
Precision (% RSD)		
- Intraday	< 2%	[3]
0.96% - 1.51%	[6]	
- Interday	< 2%	[3]
1.45% - 1.92%	[6]	
Limit of Detection (LOD)	0.4 µg/mL (in Methanol)	[7]
Limit of Quantitation (LOQ)	1.0 µg/mL (in Methanol)	[7]
Ruggedness	Determined by analysis by two different analysts, demonstrating the method's reproducibility.	[3][9]

## Experimental Protocols

The following are detailed protocols for the quantitative analysis of **Cefuroxime Axetil** in bulk drug and tablet formulations by UV spectrophotometry.

### Protocol 1: Analysis of Cefuroxime Axetil using 0.1N Hydrochloric Acid

This method is suitable for the analysis of both bulk drug and pharmaceutical formulations.

#### 1. Materials and Reagents:

- **Cefuroxime Axetil** Reference Standard
- **Cefuroxime Axetil** Tablets

- 0.1N Hydrochloric Acid (HCl)
- Distilled Water
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Sonicator
- Filter paper (Whatman No. 41 or equivalent)

## 2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **Cefuroxime Axetil** reference standard.[3]
- Transfer it to a 100 mL volumetric flask.[3]
- Add approximately 20 mL of 0.1N HCl and shake for 10 minutes to dissolve the drug.[3]
- Make up the volume to 100 mL with 0.1N HCl and mix well.[3]

## 3. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks using distilled water to obtain concentrations within the linear range (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL).[3]

## 4. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder 20 tablets to determine the average weight.
- Take a quantity of the tablet powder equivalent to 10 mg of **Cefuroxime Axetil**.
- Transfer it to a 100 mL volumetric flask.

- Add about 70 mL of 0.1N HCl and sonicate for 15-20 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with 0.1N HCl and mix well.[3]
- Filter the solution through a suitable filter paper.[1]
- Transfer an appropriate volume (e.g., 0.3 mL) of the filtrate to a 10 mL volumetric flask and dilute to the mark with distilled water to obtain a concentration within the calibrated linear range.[3]

#### 5. Spectrophotometric Analysis:

- Scan the resulting standard and sample solutions in the UV range of 200-400 nm against a blank (distilled water).[3]
- Measure the absorbance of all solutions at the  $\lambda_{\text{max}}$  of 281 nm.[1][3]
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of **Cefuroxime Axetil** in the sample solution from the linear regression equation of the calibration curve.[3]

## Protocol 2: Analysis of Cefuroxime Axetil using Methanol

This protocol provides an alternative solvent system for the analysis.

#### 1. Materials and Reagents:

- **Cefuroxime Axetil** Reference Standard
- **Cefuroxime Axetil** Tablets
- Methanol (Analytical Grade)
- Volumetric flasks (10 mL, 100 mL)

- Pipettes
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Sonicator
- Filter paper

#### 2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **Cefuroxime Axetil** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve in and make up the volume to 100 mL with methanol.

#### 3. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks using methanol to obtain concentrations within the linear range (e.g., 0.8, 1.6, 2.4, 3.2, 4.0 µg/mL).[\[5\]](#)

#### 4. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Cefuroxime Axetil** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes.
- Make up the volume with methanol and filter.
- Dilute the filtrate with methanol to obtain a final concentration within the linear range of the standard curve.

#### 5. Spectrophotometric Analysis:

- Scan the standard and sample solutions from 200-400 nm against a methanol blank.
- Measure the absorbance at the  $\lambda_{\text{max}}$  of approximately 278 nm.[5][6]
- Plot the calibration curve and calculate the concentration of the drug in the sample.

## Visualizations

The following diagram illustrates the general experimental workflow for the UV spectrophotometric analysis of **Cefuroxime Axetil**.



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## References

- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. ijddr.in [ijddr.in]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of UV Spectrophotometric Method for the Determination of Cefuroxime Axetil in Bulk and Pharmaceutical Formulation | Journal of Scientific Research [banglajol.info]

- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the UV Spectrophotometric Analysis of Cefuroxime Axetil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7790884#uv-spectrophotometric-method-for-routine-analysis-of-cefuroxime-axetil>]

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